4-Fluoro-2-(methylsulfonyl)pyridine

説明

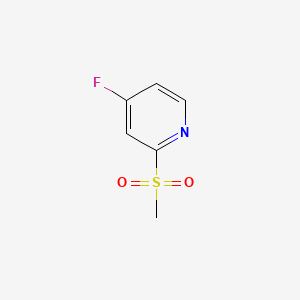

4-Fluoro-2-(methylsulfonyl)pyridine is a pyridine derivative featuring a fluorine atom at the 4-position and a methylsulfonyl (-SO₂CH₃) group at the 2-position of the aromatic ring. Pyridine derivatives with sulfonyl groups are commonly explored in medicinal chemistry due to their ability to modulate enzyme activity, particularly in anti-inflammatory and anticancer contexts .

特性

IUPAC Name |

4-fluoro-2-methylsulfonylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO2S/c1-11(9,10)6-4-5(7)2-3-8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIRSODIXIGLPSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=CC(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10694818 | |

| Record name | 4-Fluoro-2-(methanesulfonyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207613-69-1 | |

| Record name | 4-Fluoro-2-(methanesulfonyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

One common method is the direct fluorination of pyridine using fluorinating agents such as cesium fluorosulfate (CsSO4F) at room temperature, which produces a mixture of fluorinated pyridine derivatives . Another approach involves the use of N-fluoropyridinium salts, which can be prepared by reacting pyridine with fluorine gas in the presence of a strong acid .

Industrial Production Methods

Industrial production of 4-Fluoro-2-(methylsulfonyl)pyridine may involve large-scale fluorination processes using specialized equipment to handle fluorine gas safely. The use of fluorinating agents like CsSO4F can be scaled up for industrial applications, ensuring efficient and cost-effective production of the compound.

化学反応の分析

Types of Reactions

4-Fluoro-2-(methylsulfonyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The methylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.

Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are used in Suzuki–Miyaura coupling reactions.

Major Products Formed

Substitution Products: Various substituted pyridine derivatives.

Oxidation Products: Sulfone derivatives.

Reduction Products: Sulfide derivatives.

Coupling Products: Biaryl compounds.

科学的研究の応用

Medicinal Chemistry

4-Fluoro-2-(methylsulfonyl)pyridine is primarily used as an intermediate in the synthesis of various pharmaceuticals. Its ability to form stable bonds with biological molecules makes it valuable in drug development.

- Enzyme Inhibition : The compound has been shown to inhibit serine proteases, which play crucial roles in various physiological processes. This interaction is particularly relevant for developing therapeutic agents targeting protease-related diseases, such as cancer and inflammatory disorders .

- Antiproliferative Activity : Research indicates that derivatives of this compound exhibit antiproliferative properties across different cancer cell lines. In vitro studies have demonstrated significant G2/M phase arrest and apoptosis induction in cancer cells, suggesting its potential as a cancer therapeutic .

| Study | Cell Line | Mechanism | Outcome |

|---|---|---|---|

| Study 1 | A2780 | G2/M arrest | High antiproliferative activity |

| Study 2 | MV-4-11 | Apoptosis | Induction of caspase-3 activity |

Organic Synthesis

The compound serves as a key building block in organic synthesis, particularly in the formation of complex molecules via reactions such as Suzuki-Miyaura coupling. This reaction facilitates the creation of biaryl compounds, which are important in pharmaceuticals and materials science.

- Reactivity : The presence of both the fluorine and methylsulfonyl groups enhances its utility in synthetic applications, enabling the formation of highly functionalized products .

Study on Enzyme Inhibition

A study published in a peer-reviewed journal examined the enzyme inhibition properties of this compound against serine proteases. The findings indicated that this compound forms reversible covalent bonds with the active site serine residue, leading to effective enzyme inhibition. This mechanism highlights its potential for therapeutic applications in diseases where protease activity is dysregulated .

Antiproliferative Effects on Cancer Cells

Another significant study focused on the antiproliferative effects of this compound on various cancer cell lines. The results showed that treatment with this compound resulted in cell cycle arrest and apoptosis, underscoring its promise as a candidate for cancer therapy .

作用機序

The mechanism of action of 4-Fluoro-2-(methylsulfonyl)pyridine involves its interaction with specific molecular targets and pathways:

類似化合物との比較

Key Observations :

- Molecular Weight : this compound is significantly smaller (174.17 g/mol) than fused heterocyclic analogs like imidazopyridines (273–307 g/mol) or multi-substituted pyridines (466–545 g/mol), which may enhance its membrane permeability .

- Melting Points : Simpler pyridine derivatives (e.g., the target compound) likely exhibit lower melting points than bulkier multi-ring systems, though data is unavailable for direct comparison .

Computational Insights

- Docking Studies : discusses Lamarckian genetic algorithms for predicting ligand-receptor interactions. Analogous sulfonyl-containing compounds (e.g., COX-2 inhibitors) show high binding affinity due to sulfonyl interactions with hydrophobic pockets and hydrogen bonds . The target compound’s smaller size may limit these interactions but improve solubility.

- QSAR Models : Topomer CoMFA models () correlate substituent electronegativity and steric effects with bioactivity, suggesting that the fluorine atom’s electronegativity could enhance target binding .

生物活性

4-Fluoro-2-(methylsulfonyl)pyridine is a pyridine derivative that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits potential therapeutic effects, including anti-inflammatory, antimicrobial, and antiproliferative actions. This article will delve into the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C7H8FNO2S

- Molecular Weight : 195.21 g/mol

- IUPAC Name : this compound

The presence of the fluorine atom and the methylsulfonyl group significantly influences its biological activity, enhancing its interactions with various biological targets.

1. Anti-inflammatory Activity

Research indicates that compounds with similar structures to this compound exhibit notable anti-inflammatory properties. A study focusing on pyrimidine derivatives demonstrated their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial mediators in the inflammatory process. The IC50 values for these compounds ranged from 19.45 μM to 42.1 μM against COX-2, suggesting a potential pathway for this compound to exert similar effects through COX inhibition .

2. Antimicrobial Activity

The antimicrobial properties of pyridine derivatives have been extensively studied. For instance, a review highlighted that certain pyridine-based compounds possess significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 15.625 μM to 125 μM . Given its structural similarities, this compound may exhibit comparable antimicrobial efficacy.

3. Antiproliferative Effects

Pyridine derivatives have also shown promise in cancer therapy due to their antiproliferative effects on various cancer cell lines. A systematic review identified that modifications in the pyridine structure could enhance antiproliferative activity against human cancer cell lines . The presence of electron-withdrawing groups like fluorine may contribute to increased cytotoxicity, making this compound a candidate for further investigation in cancer treatment.

Data Table: Summary of Biological Activities

Case Study 1: Anti-inflammatory Mechanism

In a study examining the anti-inflammatory properties of pyridine derivatives, researchers utilized carrageenan-induced paw edema models in rats to assess the efficacy of various compounds, including those structurally similar to this compound. The results indicated a significant reduction in edema, correlating with the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Case Study 2: Antimicrobial Efficacy

A recent investigation evaluated the antimicrobial activity of several pyridine derivatives against Staphylococcus aureus and Enterococcus faecalis. Compounds were tested for their ability to inhibit biofilm formation and showed promising results with some derivatives exhibiting bactericidal effects at concentrations lower than those of standard antibiotics . This highlights the potential application of this compound in treating infections caused by resistant strains.

Case Study 3: Antiproliferative Action in Cancer Therapy

In vitro studies have demonstrated that certain pyridine derivatives can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The structure–activity relationship (SAR) studies indicated that substituents on the pyridine ring significantly affect antiproliferative potency . Investigating these pathways could provide insights into how this compound may function as an anticancer agent.

Q & A

Basic: What are the optimal synthetic routes for 4-Fluoro-2-(methylsulfonyl)pyridine, and how are intermediates characterized?

Answer:

The synthesis typically involves halogenation and sulfonylation steps. For example:

- Step 1 : Start with a fluoropyridine derivative (e.g., 2-fluoro-4-methylpyridine ). Introduce a sulfonyl group via oxidation or substitution. Evidence suggests using sodium azide or thiocyanate for substitution , while palladium-catalyzed coupling can introduce aryl groups .

- Step 2 : Purify intermediates via recrystallization or chromatography (e.g., silica gel). Characterization employs NMR (¹H/¹³C, 19F for fluorine), mass spectrometry (HRMS for molecular ion confirmation), and IR to track sulfonyl group formation (S=O stretch at ~1350–1150 cm⁻¹) .

- Key Data : In related compounds, coupling reactions with boronic acids achieve yields >70% under inert atmospheres .

Advanced: How do electronic effects of substituents influence nucleophilic aromatic substitution (NAS) at the sulfonyl group?

Answer:

The methylsulfonyl group (-SO₂Me) is a strong electron-withdrawing group, activating the pyridine ring for NAS.

- Mechanistic Insight : Fluorine at the 4-position further deactivates the ring, directing nucleophiles (e.g., amines, thiols) to the ortho/para positions relative to the sulfonyl group. Computational studies (DFT) can map charge distribution to predict reactivity .

- Contradictions : Some studies report unexpected regioselectivity due to steric hindrance from the sulfonyl group. For example, bulky nucleophiles may favor substitution at less hindered positions despite electronic preferences .

- Methodology : Use kinetic studies (e.g., monitoring reaction rates via HPLC) and isotopic labeling (e.g., ¹⁸O in sulfonyl groups) to distinguish electronic vs. steric effects .

Basic: What spectroscopic and chromatographic techniques validate the purity of this compound?

Answer:

- NMR : ¹⁹F NMR identifies fluorine environments (δ ~-60 to -80 ppm for aromatic F). ¹H NMR detects adjacent protons (e.g., coupling between H-3 and F-4, J ~8–12 Hz) .

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 190.02). Fragmentation patterns distinguish isomers .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%). Adjust mobile phase (e.g., acetonitrile/water with 0.1% TFA) to resolve sulfonyl-containing byproducts .

Advanced: How can researchers resolve contradictions in reported biological activities of sulfonylpyridine derivatives?

Answer:

- Case Study : In COX-2 inhibition studies, substituents on the pyridine ring dramatically alter selectivity. For example, morpholine-substituted derivatives show IC₅₀ = 0.07 μM for COX-2 vs. 217.1 selectivity over COX-1 .

- Methodology :

- Control Experiments : Test compounds under identical assay conditions (e.g., enzyme source, substrate concentration).

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replace fluorine with chlorine) and correlate with activity trends .

- Docking Studies : Use molecular modeling (e.g., AutoDock) to predict binding modes in enzyme active sites .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets to prevent aerosolization .

- Toxicity Data : While specific toxicity is unconfirmed for this compound, analogous sulfonylpyridines show moderate acute toxicity (LD₅₀ > 500 mg/kg in rats). Treat all derivatives with caution .

Advanced: How can derivatives of this compound be designed to enhance target selectivity in kinase inhibition?

Answer:

- Rational Design :

- Validation :

- Kinase Profiling : Use panels (e.g., KinomeScan) to assess selectivity across 400+ kinases.

- Crystallography : Co-crystallize derivatives with target kinases (e.g., PLK4) to confirm binding modes .

Basic: What solvents and catalysts optimize cross-coupling reactions involving this compound?

Answer:

- Solvents : DMF or THF for Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Avoid protic solvents to prevent sulfonyl group hydrolysis .

- Catalysts : Pd(PPh₃)₄ or XPhos Pd G3 for aryl boronic acid couplings. Optimize ligand ratios to minimize homocoupling byproducts .

- Yields : Typical yields range from 65–85% at 80–100°C under N₂ .

Advanced: What computational methods predict the reactivity of this compound in multi-step syntheses?

Answer:

- DFT Calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the C-6 position may be more reactive than C-5 due to sulfonyl group effects .

- Retrosynthetic Analysis : Tools like Synthia™ propose routes via disconnections at the sulfonyl or fluorine positions .

- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal conditions for challenging transformations (e.g., fluorination) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。